(4-Butoxyphenyl)trimethylsilane

Description

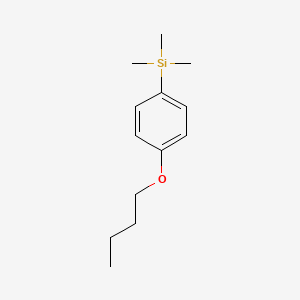

(4-Butoxyphenyl)trimethylsilane is an organosilicon compound featuring a phenyl ring substituted with a butoxy group (–O–C₄H₉) at the para position and a trimethylsilyl (–Si(CH₃)₃) group. The butoxy group, being electron-donating and bulky, likely influences the compound’s reactivity, solubility, and applications in organic synthesis or material science.

Properties

Molecular Formula |

C13H22OSi |

|---|---|

Molecular Weight |

222.40 g/mol |

IUPAC Name |

(4-butoxyphenyl)-trimethylsilane |

InChI |

InChI=1S/C13H22OSi/c1-5-6-11-14-12-7-9-13(10-8-12)15(2,3)4/h7-10H,5-6,11H2,1-4H3 |

InChI Key |

BOXUJGSDGWWERL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butoxyphenyl)trimethylsilane typically involves the reaction of 4-butoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

4-Butoxyphenol+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions

(4-Butoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The phenyl ring can undergo reduction to form cyclohexyl derivatives.

Common Reagents and Conditions

Substitution: Reagents such as halides or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

Substitution: Formation of new organosilicon compounds with different functional groups.

Oxidation: Formation of 4-butoxybenzaldehyde or 4-butoxybenzoic acid.

Reduction: Formation of cyclohexyl derivatives.

Scientific Research Applications

(4-Butoxyphenyl)trimethylsilane finds applications in various scientific research fields:

Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and permeability of pharmaceutical compounds.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Butoxyphenyl)trimethylsilane involves its ability to act as a silylating agent, introducing the trimethylsilyl group into various substrates. This modification can enhance the stability, solubility, and reactivity of the substrates. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

- (4-Bromophenyl)trimethylsilane (CAS: N/A): The bromine substituent is electron-withdrawing, enhancing electrophilic aromatic substitution reactivity. This contrasts with the electron-donating butoxy group in (4-Butoxyphenyl)trimethylsilane, which would deactivate the ring toward electrophilic attack but improve solubility in non-polar solvents .

- Its molecular weight (180.32 g/mol) is lower than the butoxy analog, affecting volatility and melting points .

- (4-Bromophenylethynyl)trimethylsilane (CAS: N/A): The ethynyl group (–C≡C–) introduces sp-hybridized carbons, enabling conjugation and participation in click chemistry. This contrasts with the butoxy group’s lone pair donation, which stabilizes adjacent charges .

Physical and Chemical Properties

Biological Activity

(4-Butoxyphenyl)trimethylsilane is an organosilicon compound that has garnered attention due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHOSi

- Molecular Weight : 236.38 g/mol

- IUPAC Name : 4-butoxyphenyl(trimethyl)silane

The presence of the butoxy group enhances its lipophilicity, which may influence its interactions with biological membranes and receptors.

1. Inhibition of Enzymatic Activity

Research has indicated that silanes can interact with various enzymes, potentially inhibiting their activity. For instance, trimethylsilanes have been shown to affect the activity of enzymes involved in metabolic pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit α-glucosidase activity, which is crucial in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and may have implications for diabetes management .

2. Cytotoxicity in Cancer Cells

The cytotoxic effects of this compound have been explored in various cancer cell lines:

- Cell Lines Tested : Studies have demonstrated that this compound exhibits cytotoxicity against human breast cancer (MCF-7) and colorectal cancer (HCT-116) cells. The compound's mechanism appears to involve apoptosis induction, leading to cell cycle arrest in the G1 phase .

Case Study 1: Cytotoxic Effects on Cancer Cells

In a study examining the effects of this compound on MCF-7 and HCT-116 cells, the compound showed significant inhibition of cell growth at low concentrations. The cytotoxicity was attributed to its structural properties, which may enhance binding affinity to cellular targets involved in proliferation and survival pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HCT-116 | 15.0 | G1 phase cell cycle arrest |

Case Study 2: Enzymatic Inhibition

Another study focused on the compound's ability to inhibit α-glucosidase activity. The results indicated a dose-dependent inhibition, suggesting potential applications in managing postprandial hyperglycemia.

| Concentration (µM) | % Inhibition |

|---|---|

| 5 | 25% |

| 10 | 50% |

| 20 | 75% |

Discussion

The biological activity of this compound is primarily characterized by its inhibitory effects on key metabolic enzymes and its cytotoxic properties against cancer cells. The findings suggest that this compound could be further explored for therapeutic applications, particularly in oncology and metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.